molecular formula C5H6N2O2 B020015 6-Methyluracil CAS No. 626-48-2

6-Methyluracil

Cat. No.: B020015
CAS No.: 626-48-2
M. Wt: 126.11 g/mol
InChI Key: SHVCSCWHWMSGTE-UHFFFAOYSA-N
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Description

6-methyluracil is a pyrimidone that is uracil with a methyl group at position 6. It has a role as a metabolite. It is functionally related to a uracil.

Scientific Research Applications

  • Derivatives Synthesis : 6-MU is used to obtain derivatives like 5-fluoro-6-methyluracil and 5-fluoro-6-fluoromethyluracil, which have potential applications in medicinal chemistry (Cech, Herrmann, & Holý, 1977).

  • Alzheimer's Disease and Other Therapies : Derivatives containing a hydrazone system are studied for their potential in treating Alzheimer's disease, and also for antifungal, antiviral, antianginal, and anti-eczema activities (Melnikov & S.A., 2021).

  • Cognitive Function Improvement : Certain 6-MU derivatives improve working memory and reduce beta-amyloid plaques in Alzheimer's disease models, suggesting a potential therapeutic role (Semenov et al., 2015).

  • Wound Healing in Ophthalmology : 6-MU, particularly in combination with methyluracil, accelerates epithelialization of corneal erosion and aids in structured restoration of the epithelial-stromal layer, indicating its potential in treating corneal burns (Gabdrakhmanova et al., 2022).

  • Organic Synthesis : 6-Methyluracil-5-sulfochloride (MUSCH) is utilized in organic synthesis to create new compounds that may exhibit biological activity, hinting at its versatility in chemical synthesis (Abdo-Allah et al., 2018).

  • Burn Wound Healing : 6-MU has shown efficacy in accelerating the healing of burn wounds and influencing the lipid antioxidative activity and phospholipid composition in wound processes (Taran, Shishkina, Evseenko, & Kukushkina, 1995).

  • Radioprotection : Studies indicate that 6-MU has a radioprotective effect, normalizing antioxidant activity in radiosensitive organs and tissues and increasing superoxide dismutase activity in the liver and erythrocytes (Taran & Shishkina, 1993).

  • Lipid Peroxidation Regulation : 6-MU affects the lipid peroxidation regulation system, impacting antioxidative activity, phospholipid composition, and enzyme activities involved in oxidative stress management (Taran & Shishkina, 1993).

  • Biological Activity of Derivatives : Interaction of this compound-5-sulfochloride with alcohols results in new methyl ether sulfate esters, which demonstrate biological activity, antioxidant properties, and potential as cytostatics (Abdo-Allah, Mospanova, Popov, & Isak, 2017).

  • Protective Effect in Acute Intoxication : Prophylactic administration of 5-hydroxy-6-methyluracil with ascorbic acid showed protective effects on the structure of parenchymal organs in acute carbon tetrachloride intoxication, comparable to certain pharmaceuticals (Repina et al., 2020).

Safety and Hazards

6-Methyluracil is moderately toxic by ingestion . It is a questionable carcinogen with experimental neoplastigenic and teratogenic data . Experimental reproductive effects have been observed . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

5-Hydroxy-6-methyluracil, a derivative of 6-Methyluracil, is an acting agent of Oxymethyluracilum, an immunostimulator with a broad spectrum of pharmacological activity . The development of efficient methods for the insertion of various halogen atoms into this compound is a promising area of research .

Biochemical Analysis

Biochemical Properties

6-Methyluracil interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of uracil and can be used as an indicator of acetoacetyl-CoA (AACoA) accumulation . The Mannich reactions of this compound with piperidine, morpholine, and triazole have been studied, and the antioxidant activities of the Mannich bases were found to be comparable to that of the known antioxidant ionol .

Cellular Effects

This compound exhibits an antiradiation effect in vivo . It has been suggested that the peroxide released by human phagocytes contributes to 5-bromouracil formation in inflammatory tissues . The antioxidant activities of this compound derivatives were found to be comparable to that of the known antioxidant ionol .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves various biochemical reactions. It is involved in the Mannich reaction with formaldehyde and secondary amines . The direction of the Mannich reaction is significantly determined by the presence of a substituent at C-5 .

Temporal Effects in Laboratory Settings

It has been used in the Wohl-Ziegler Reaction, a bromination and cyanation reaction of organic compounds .

Dosage Effects in Animal Models

It is known that the pharmacokinetics of tested substances can differ greatly between different species .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolite of uracil and can be used as an indicator of acetoacetyl-CoA (AACoA) accumulation .

Transport and Distribution

It has been shown to interact with bovine serum albumin and its bilirubin complex .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments .

Properties

IUPAC Name

6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCSCWHWMSGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8052308
Record name 6-Methyluracil
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Molecular Weight

126.11 g/mol
Source PubChem
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Solubility

SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL
Record name 6-METHYLURACIL
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Color/Form

CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL

CAS No.

626-48-2
Record name 6-Methyluracil
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Record name 6-Methyluracil
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Record name 6-METHYLURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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